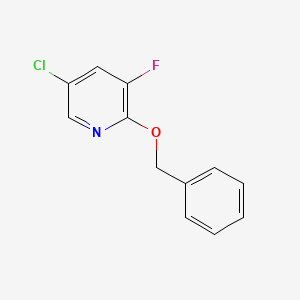

2-(Benzyloxy)-5-chloro-3-fluoropyridine

Descripción general

Descripción

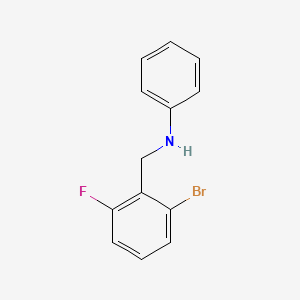

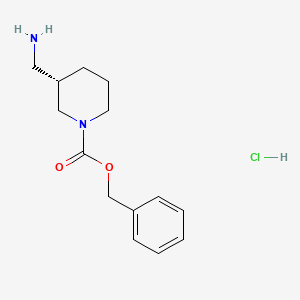

The compound “2-(Benzyloxy)-5-chloro-3-fluoropyridine” belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring .

Molecular Structure Analysis

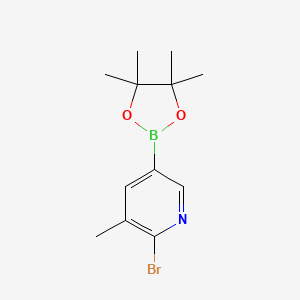

The molecular structure of “2-(Benzyloxy)-5-chloro-3-fluoropyridine” would likely involve a pyridine ring with a benzyloxy group attached at the 2nd position, and chlorine and fluorine atoms attached at the 5th and 3rd positions respectively .Chemical Reactions Analysis

The chemical reactions of “2-(Benzyloxy)-5-chloro-3-fluoropyridine” would depend on the specific conditions and reagents used. Generally, pyridine derivatives can undergo a variety of reactions including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-5-chloro-3-fluoropyridine” would depend on its specific structure. These could include its melting point, boiling point, solubility, and stability under various conditions .Aplicaciones Científicas De Investigación

Synthesis of Boronic Acids

This compound can be used in the synthesis of 2-Benzyloxy-5-chlorophenylboronic Acid . Boronic acids are important in organic chemistry and materials science for the synthesis of various chemical compounds.

Antimicrobial Applications

Chalcones derivatives, which can be synthesized using this compound, have wide applications in pharmaceutical and medicinal chemistry . They have been found to exhibit antimicrobial activity, making them useful in the development of new antimicrobial agents .

Synthesis of Polypeptides

2-Benzyloxyphenol, a related compound, is used to prepare sequential polypeptides . This suggests that “2-(Benzyloxy)-5-chloro-3-fluoropyridine” could potentially be used in similar applications.

Synthesis of Multidentate Chelating Ligands

2-Benzyloxyphenol is also used as a reagent for the synthesis of multidentate chelating ligands . These ligands are used in coordination chemistry and biochemistry.

Synthesis of Benzyl Ethers and Esters

2-Benzyloxy-1-methylpyridinium triflate, a related compound, is used for the synthesis of benzyl ethers and esters . This suggests that “2-(Benzyloxy)-5-chloro-3-fluoropyridine” could potentially be used in similar applications.

Pharmaceutical Research

This compound can act as a pharmaceutical intermediate , which means it can be used in the synthesis of various pharmaceutical drugs.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-3-fluoro-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-10-6-11(14)12(15-7-10)16-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRGQFIHBZQARP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=N2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70736864 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-5-chloro-3-fluoropyridine | |

CAS RN |

1227622-70-9 | |

| Record name | 2-(Benzyloxy)-5-chloro-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70736864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-6-methoxypyrazolo[1,5-b]pyridazine](/img/structure/B595108.png)